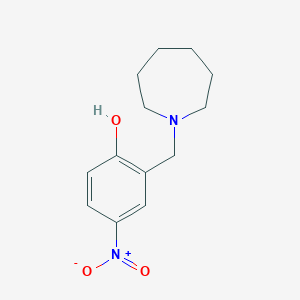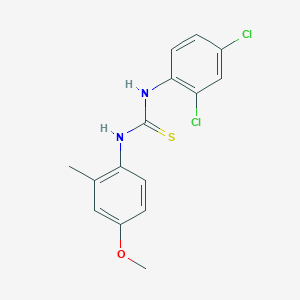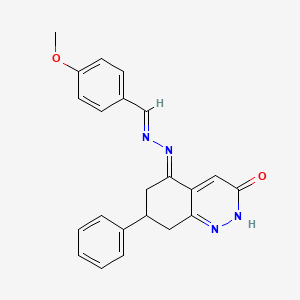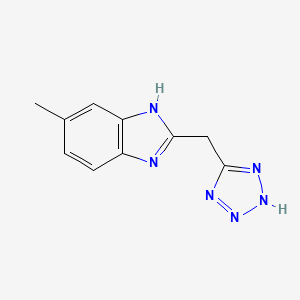
N,N'-2,6-pyridinediylbis(5-methyl-2-furamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-2,6-pyridinediylbis(5-methyl-2-furamide), commonly known as PMFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMFA is a heterocyclic compound that contains pyridine and furan rings, which are known to possess unique properties that make them useful in different applications.
Aplicaciones Científicas De Investigación
PMFA has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and drug discovery. In organic synthesis, PMFA has been used as a building block for the synthesis of various heterocyclic compounds. In catalysis, PMFA has been shown to exhibit excellent catalytic activity in various reactions, including the Suzuki-Miyaura coupling reaction. In drug discovery, PMFA has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of PMFA is not well understood. However, studies have suggested that PMFA may act as a chelating agent, forming complexes with metal ions and thereby affecting various biological processes. PMFA has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Studies have shown that PMFA exhibits various biochemical and physiological effects. In vitro studies have demonstrated that PMFA exhibits antioxidant and anti-inflammatory activity. PMFA has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that PMFA exhibits neuroprotective effects and improves cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMFA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, PMFA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of PMFA. One area of research is the development of PMFA-based catalysts for various reactions. Another area of research is the investigation of PMFA as a drug candidate for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of PMFA and to determine its potential toxicity in vivo. Additionally, the development of PMFA derivatives with improved solubility and bioavailability is an area of active research.
Métodos De Síntesis
PMFA can be synthesized using various methods, including the reaction of 2,6-pyridinedicarboxylic acid with 5-methylfuran-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure PMFA. Other methods of synthesis include the reaction of 2,6-pyridinedicarboxylic acid with 5-methylfuran-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Propiedades
IUPAC Name |
5-methyl-N-[6-[(5-methylfuran-2-carbonyl)amino]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-10-6-8-12(23-10)16(21)19-14-4-3-5-15(18-14)20-17(22)13-9-7-11(2)24-13/h3-9H,1-2H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMMHMJTBIUVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate](/img/structure/B5837200.png)
![N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5837203.png)
![2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5837212.png)
![N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B5837218.png)
![2-hydrazino-3,5,5-trimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5837222.png)




![N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5837267.png)
![ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)

![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)